2-(2-Naphthoxy)propionic acid methyl ester
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Overview
Description
NOPM is a monocarboxylic acid.
Scientific Research Applications
Conformational Analysis and Enantioseparation
- 2-Methoxy-2-(1-naphthyl)propionic acid, a compound closely related to 2-(2-Naphthoxy)propionic acid methyl ester, has been utilized for the enantioseparation of secondary alcohols and the determination of stereogenic centers. Studies have shown that the methyl ester of this compound prefers specific conformational arrangements, which are crucial for its application in stereochemical analyses (Matsumoto et al., 2007). Further research confirmed the absolute configurations of similar compounds using NMR analyses, supporting their use in stereochemistry (Ichikawa et al., 2002).
Lipase-Catalyzed Reactions
- The lipase-catalyzed hydrolysis of naproxen methyl ester, a compound structurally related to 2-(2-Naphthoxy)propionic acid methyl ester, has been investigated to understand substrate-enzyme interactions. This research provides insights into the mechanism of action of enzymes on specific substrates and the structure-activity relationship (SAR), offering potential applications in biocatalysis and pharmaceutical synthesis (Cernia et al., 2002).
Enzymatic Hydrolysis and Ionic Liquids
- Studies have explored the enzymatic hydrolysis of naproxen methyl ester in different media, including water-saturated ionic liquids. This research highlights the role of media properties, such as polarity and hydrophobicity, on the efficiency and selectivity of enzymatic reactions. Such findings could be applicable to the enzymatic processing of similar compounds, including 2-(2-Naphthoxy)propionic acid methyl ester, for pharmaceutical and chemical synthesis purposes (Xin et al., 2005).
properties
CAS RN |
30406-75-8 |
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Product Name |
2-(2-Naphthoxy)propionic acid methyl ester |
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 2-naphthalen-2-yloxypropanoate |
InChI |
InChI=1S/C14H14O3/c1-10(14(15)16-2)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
InChI Key |
XPUKIATWMAOOFP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)OC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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